(2S,4R)-1-((2S)-2-(7-(4-((3R)-3-((4-(4-(4-((4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-(trifluoromethylsulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((1S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide, also known as DT2216 or DT-2216, is a heterobifunctional molecule classified as a proteolysis targeting chimera (PROTAC). [, , , , , , , , , , , , , , ] It functions as a potent and selective degrader of BCL-XL, an anti-apoptotic protein frequently overexpressed in various cancers. [, , , , , , , , , , , , , , ] DT2216 is currently under investigation in preclinical and early-phase clinical trials for its potential as an anti-cancer agent. [, , , , , , , , , , , , , , ]
Development of next-generation BCL-XL degraders: While DT2216 represents a significant advancement, research into optimizing its structure and exploring alternative E3 ligases could lead to even more potent and selective degraders. [, ]
Investigation of DT2216's senolytic potential: DT2216 has shown the ability to eliminate senescent cells, which contribute to aging and age-related diseases. Further research into this aspect could lead to novel therapeutic applications beyond cancer. [, ]
Development of targeted delivery systems: Encapsulating DT2216 in nanocarriers, such as nanoliposomes, could enhance its delivery to tumor sites and potentially further reduce off-target effects. []
The synthesis of DT2216 involves several key steps that integrate advanced organic chemistry techniques. The compound is synthesized through a multi-step process that incorporates various chemical reactions to construct its complex structure. The synthetic route typically includes:
Technical details regarding specific reagents, reaction conditions, and yields are often proprietary or detailed in specialized publications focusing on medicinal chemistry .
DT2216 has a complex molecular structure characterized by its chemical formula and a molecular weight of approximately 1,482. It features multiple functional groups that facilitate its interaction with BCL-xL and E3 ligases like von Hippel-Lindau (VHL).
DT2216 primarily functions through a series of biochemical reactions involving ubiquitination and proteasomal degradation:
The specificity of DT2216 for BCL-xL over other proteins like BCL-2 is attributed to its ability to form stable ternary complexes with VHL and BCL-xL while failing to do so with BCL-2 .
DT2216 induces apoptosis in cancer cells primarily through the targeted degradation of BCL-xL. The mechanism can be summarized as follows:
Research indicates that DT2216 effectively induces apoptosis in various T-cell acute lymphoblastic leukemia cell lines at low nanomolar concentrations without affecting platelet viability due to minimal expression of VHL in platelets .
DT2216 exhibits several notable physical and chemical properties:
DT2216 has significant potential applications in cancer therapy:
The ongoing clinical trials will further elucidate its efficacy and safety profile in patients with specific types of cancer resistant to conventional treatments .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: